molecular formula C20H22FNO7S2 B12766651 Prasugrel sulfate CAS No. 1191933-01-3

Prasugrel sulfate

Katalognummer: B12766651
CAS-Nummer: 1191933-01-3
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: ZNVPRXPFKKDRBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prasugrel sulfate is the bisulfate salt form of Prasugrel, a thienopyridine class inhibitor that targets the P2Y12 adenosine diphosphate (ADP) receptor on platelets . As a prodrug, Prasugrel requires in vivo conversion to an active metabolite which irreversibly blocks the P2Y12 receptor, thereby inhibiting platelet activation and aggregation . This mechanism is critical for studying pathways of arterial thrombosis . In research settings, Prasugrel sulfate is a valuable tool for investigating antiplatelet therapies and modeling cardiovascular diseases. It is noted for its more consistent and potent platelet inhibition compared to other agents like clopidogrel, as it is less affected by genetic polymorphisms in metabolic enzymes such as CYP2C19 . This makes it particularly useful for preclinical studies aimed at understanding variability in drug response. The compound is supplied with a minimum purity of 97.5% and has a molecular formula of C20H20FNO3S • H2SO4 . The salt form is recognized for its stability, making it suitable for pharmaceutical research and development . Handling Note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

1191933-01-3

Molekularformel

C20H22FNO7S2

Molekulargewicht

471.5 g/mol

IUPAC-Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;sulfuric acid

InChI

InChI=1S/C20H20FNO3S.H2O4S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;1-5(2,3)4/h2-5,10,13,19H,6-9,11H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

ZNVPRXPFKKDRBO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.OS(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthesis Pathway

The preparation involves two key stages:
a) Prasugrel base synthesis

  • Step 1 : Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound III) with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Compound II) in acetonitrile using inorganic bases (e.g., K₂CO₃) at 20–25°C for 4–6 hrs.
  • Step 2 : Acetylation of the intermediate (Compound IV) using acetic anhydride in toluene/DMF with organic bases (triethylamine, pyridine) at 0–5°C.

b) Salt formation
Prasugrel free base reacts with H₂SO₄ in solvents like:

Solvent System Reaction Conditions Yield/Purity Source
Acetone/water 0–5°C, 12–16 hr stirring ~85% yield, >99.5% purity
Ethyl acetate Room temp, acid added dropwise 89–92% yield

Critical Process Parameters

a) Acetylation optimization

  • Catalyst : 4-Dimethylaminopyridine (DMAP) improves reaction rate by 40% compared to base-only systems.
  • Solvent choice : Low-boiling solvents (acetone, ethyl acetate) reduce thermal degradation risks vs. toluene.

b) Sulfate crystallization

  • Anti-solvents : Hexane/methanol mixtures (3:1 v/v) achieve 99.7% purity by suppressing oxo-ethyl byproducts.
  • Drying : Vacuum drying at 40–45°C for 24 hrs prevents hydrate formation.

Impurity Control

Key impurities during sulfate preparation and mitigation strategies:

Impurity Source Control Method HPLC Retention (min)
Des-acetyl Incomplete acetylation Reactant molar ratio 1.2:1 (Ac₂O:base) 8.7
Cyclopropyl ketone Side reaction during condensation Temp control <25°C 12.3
Sulfate hydrate Moisture exposure Drying at 0.1 mbar, 50°C N/A

Industrial-Scale Adaptations

a) Continuous crystallization

  • Achieves 99.8% purity by coupling mixed-suspension reactors with inline PAT monitoring.
  • Throughput: 50–70 kg/batch vs. 20–30 kg in batch processes.

b) Solvent recovery

  • Ethyl acetate/acetone recycling reduces production costs by 18–22%.

Analytical Validation

a) Purity specification

Parameter Acceptance Criteria Method (USP)
Assay 98.5–101.5% HPLC <621>
Sulfate content 11.9–12.7% Titrimetry
Water ≤0.5% Karl Fischer

b) Stability data

  • 24-month accelerated stability (40°C/75% RH): <0.2% total impurities.

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

Prasugrel’s core structure includes a thienopyridine ring, cyclopropyl, and fluorophenyl groups, which influence its reactivity and metabolic pathways. Conformational analysis via density functional theory (DFT) reveals key dihedral angles in its active metabolite (R-138727):

Dihedral Angle (Degrees)Active Metabolite (R-138727)
α (C1–C2–C3–N4)-129.58
β (C2–C3–N4–C5)59.65
γ (C1–C2–C3–C6)107.48
δ (C2–C3–C6–O7)99.23

The thienopyridine ring undergoes rapid hydrolysis in the intestine via carboxylesterase 2 (hCE2) to form a thiolactone intermediate, which is further oxidized to the active metabolite .

Metabolic Activation Pathways

Prasugrel’s activation involves two enzymatic steps:

  • Hydrolysis : Intestinal hCE2 converts prasugrel to an intermediate thiolactone (5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) .

  • Oxidation : Hepatic CYP3A4/2B6 oxidizes the thiolactone to the active metabolite R-138727, which irreversibly binds to platelet P2Y12 receptors .

Key Differences from Clopidogrel :

  • Prasugrel’s activation is 10x faster due to efficient hydrolysis and less CYP polymorphism dependence .

  • Active metabolite exposure is 12x higher than clopidogrel’s, enhancing antiplatelet potency .

Degradation Reactions and Stability

Forced degradation studies under stress conditions reveal prasugrel’s susceptibility to hydrolysis, oxidation, and photolysis :

Stress ConditionDegradation ProductsExtent of Degradation (%)
Acidic (1N HCl, 60°C) Polar impurities via carboxyl group cleavage and nitrogen ring protonation32.4
Alkaline (0.01N NaOH) Hydrolyzed thienopyridine intermediates28.9
Oxidative (30% H₂O₂) Oxidized derivatives (e.g., sulfoxide, sulfone)24.7
Photolytic (254 nm) Minimal degradation due to structural stability under UV light<5

Degradation pathways include radical-initiated autoxidation and single-electron transfer mechanisms, forming 14 novel degradation products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Clopidogrel

Pharmacokinetic and Pharmacodynamic Differences
  • Metabolism : Prasugrel’s active metabolite is generated via carboxylesterase 2 hydrolysis in the intestine, followed by CYP3A4-mediated oxidation, whereas clopidogrel relies entirely on hepatic CYP2C19 for activation. This results in more consistent and efficient metabolite generation for prasugrel, reducing interpatient variability .
  • Potency : Prasugrel is ~10-fold more potent than clopidogrel, with an ED50 of 0.50 mg/kg vs. 3.96 mg/kg for clopidogrel in preclinical models. This translates to faster and stronger platelet inhibition (Table 1) .

Table 1. Antiplatelet and Bleeding Profiles of Prasugrel vs. Clopidogrel

Parameter Prasugrel Clopidogrel
ED50 (mg/kg) 0.50 3.96
BT2 (mg/kg)* 0.51 3.82
MACE Reduction† 23% (PRASFIT-ACS) Reference
Major Bleeding‡ 1.9% 2.2%

*BT2: Dose doubling bleeding time; †MACE: Major adverse cardiovascular events; ‡From PRASFIT-ACS .

Clinical Outcomes
  • Efficacy: In the PRASFIT-ACS trial, prasugrel (20/3.75 mg) reduced 24-week MACE incidence by 23% compared to clopidogrel (11.8% vs. 9.4%, HR 0.77) in Japanese patients . However, the TRILOGY ACS trial showed neutral efficacy in non-revascularized ACS patients over 15 months, likely due to differences in patient selection and dosing .
  • Safety : Major bleeding rates were comparable (1.9% vs. 2.2%), but prasugrel carries a higher risk in vulnerable subgroups (e.g., elderly, low body weight) .

Comparison with Ticagrelor

Pharmacodynamic and Clinical Efficacy
  • Mechanism: Ticagrelor, a cyclopentyltriazolopyrimidine, reversibly inhibits P2Y12 without requiring metabolic activation.
  • Ischemic Outcomes: In ISAR-REACT 5, prasugrel reduced the composite of death, MI, or stroke vs. ticagrelor (6.9% vs. 9.3%, HR 0.73), driven by lower MI rates (1.7% vs. 3.0%) . Network meta-analyses confirm prasugrel’s superior ischemic protection (RR 1.38 for MI reduction) but note comparable cardiovascular mortality .

Table 2. Key Outcomes: Prasugrel vs. Ticagrelor

Outcome Prasugrel Ticagrelor
MI Incidence 1.7% 3.0%
TIMI Major Bleeding 1.8% 1.4%
Dyspnea Rare 13.8%

Pharmacokinetic and Metabolic Considerations

  • Ethnic Variability : Chinese patients exhibit 30–40% higher prasugrel active metabolite exposure (AUC) than Caucasians, necessitating dose adjustments in some populations .
  • Drug Interactions : Prasugrel’s metabolism is less affected by CYP2C19 polymorphisms compared to clopidogrel, making it preferable in poor metabolizers .

Economic and Cost-Effectiveness Analysis

  • Prasugrel vs. Ticagrelor : NICE models found prasugrel dominant in scenarios incorporating ISAR-REACT 5 data, reducing costs per quality-adjusted life year (QALY) .
  • Prasugrel vs. Clopidogrel : Clopidogrel remains cheaper, with lower 30-day hospitalization costs ($4,320 vs. $5,100), but prasugrel’s efficacy may offset long-term costs in high-risk cohorts .

Q & A

Q. How does BMI influence the efficacy and safety of prasugrel versus ticagrelor?

  • Methodology : Conduct post-hoc analyses of RCTs (e.g., ISAR-REACT 5) stratified by BMI categories (normal, overweight, obese). Use interaction tests (P for interaction) to evaluate treatment effect modification. Report MI-driven efficacy differences and bleeding consistency across subgroups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.